molecular formula C20H26O3 B13855166 6-Dehydro Nandrolone Acetate

6-Dehydro Nandrolone Acetate

Cat. No.: B13855166
M. Wt: 314.4 g/mol
InChI Key: OGUASZAAVFYYIL-BROHZWGRSA-N
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Description

6-Dehydro Nandrolone Acetate: is a synthetic anabolic steroid derived from nandrolone. It is known for its anabolic properties, which promote muscle growth and bone density. This compound is often used in the synthesis of other steroids and has applications in both medical and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Dehydro Nandrolone Acetate typically involves the catalytic reaction of estra-4-ene-3,17-dione with acetic anhydride. The process includes several steps:

Industrial Production Methods: The industrial production of this compound involves large-scale catalytic reactions under controlled conditions to ensure high yield and purity. The process is designed to be environmentally friendly and efficient, minimizing the number of synthesis steps and simplifying the separation and purification processes .

Chemical Reactions Analysis

Types of Reactions: 6-Dehydro Nandrolone Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products Formed:

Scientific Research Applications

6-Dehydro Nandrolone Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Dehydro Nandrolone Acetate involves its interaction with androgen receptors. Upon binding to these receptors, it induces a conformational change that allows the receptor to enter the nucleus and regulate gene expression. This leads to increased protein synthesis and muscle growth. The compound also affects bone density by promoting the activity of osteoblasts .

Comparison with Similar Compounds

  • Nandrolone Decanoate
  • Nandrolone Phenylpropionate
  • Testosterone
  • Methandrostenolone

Comparison: 6-Dehydro Nandrolone Acetate is unique due to its specific structure, which allows for selective dehydrogenation and esterification. Compared to nandrolone decanoate and nandrolone phenylpropionate, it has a different ester group, which affects its pharmacokinetics and biological activity. Unlike testosterone, it has a lower androgenic effect, making it more suitable for certain medical applications .

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

[(13S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15?,16?,17?,18?,19?,20-/m0/s1

InChI Key

OGUASZAAVFYYIL-BROHZWGRSA-N

Isomeric SMILES

CC(=O)OC1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CCC34)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C

Origin of Product

United States

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